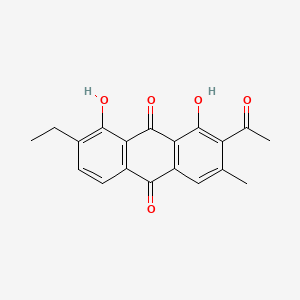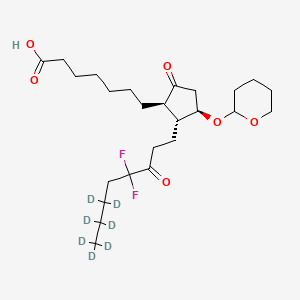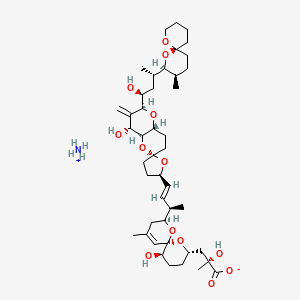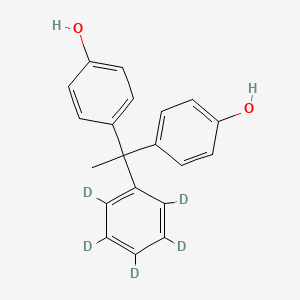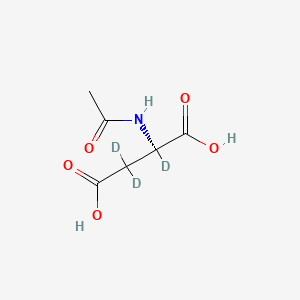
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid is a deuterated derivative of a common amino acid Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly alter its chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a non-deuterated amino acid, deuterium can be introduced through a series of chemical reactions involving deuterated solvents and reagents .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms at the desired positions in the molecule .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced by other atoms or groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or amines .
Applications De Recherche Scientifique
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to understand the role of specific amino acids in biological processes.
Medicine: Investigated for its potential in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mécanisme D'action
The mechanism by which (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid exerts its effects is primarily through the alteration of chemical and physical properties due to deuterium incorporation. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect molecular targets and pathways, making the compound useful in studying specific biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-acetamido-2,3,3-trihydroxybutanedioic acid: A non-deuterated analog with similar chemical structure but different physical properties.
(2R)-2-acetamido-2,3,3-trifluorobutanedioic acid: A fluorinated analog used in similar research applications but with distinct reactivity and stability profiles.
Uniqueness
The uniqueness of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid lies in its deuterium content, which provides enhanced metabolic stability and altered reaction kinetics compared to its non-deuterated and fluorinated counterparts. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes .
Propriétés
Formule moléculaire |
C6H9NO5 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D |
Clé InChI |
OTCCIMWXFLJLIA-YQVMVYRTSA-N |
SMILES isomérique |
[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


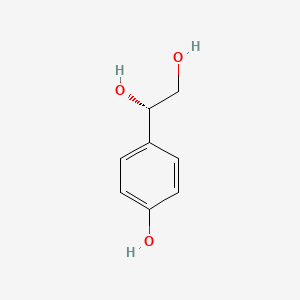


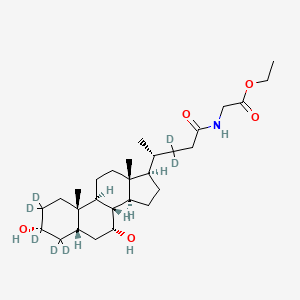
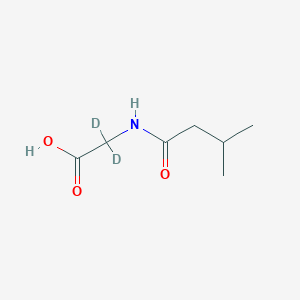
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
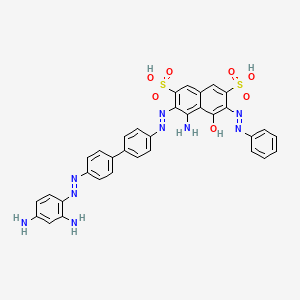
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
